molecular formula C11H8Cl3N3O B5791128 4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide

Cat. No.: B5791128
M. Wt: 304.6 g/mol
InChI Key: HRIRPXAVDISEAT-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide is a chemical compound with a complex structure that includes a pyrazole ring substituted with chlorine and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine and methyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, nucleophiles, and other reagents under specific conditions to facilitate the substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells.

Comparison with Similar Compounds

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide can be compared with other similar compounds, such as:

    4-chloro-N-(3,4-dichlorophenyl)benzenesulfonamide: Similar in structure but with a sulfonamide group instead of a carboxamide group.

    4-chloro-N-(3,4-dichlorophenyl)-3-nitrobenzenesulfonamide: Contains a nitro group, which may confer different chemical and biological properties.

    1-chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene: A related compound with a naphthalene ring, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-N-(3,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl3N3O/c1-17-10(9(14)5-15-17)11(18)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIRPXAVDISEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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